2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane

Beschreibung

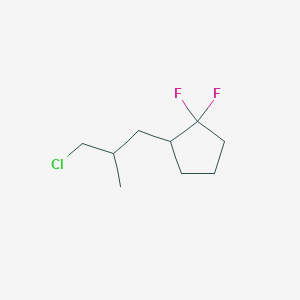

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative featuring a chloro-methylpropyl substituent at the 2-position and two fluorine atoms at the 1,1-positions of the cyclopentane ring.

Eigenschaften

Molekularformel |

C9H15ClF2 |

|---|---|

Molekulargewicht |

196.66 g/mol |

IUPAC-Name |

2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane |

InChI |

InChI=1S/C9H15ClF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3 |

InChI-Schlüssel |

JIFBJXRKVMCIAC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1CCCC1(F)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylpropyl)-1,1-difluorocyclopentane typically involves the reaction of 3-chloro-2-methylpropyl halides with difluorocyclopentane under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.

Major Products Formed

Substitution Reactions: Products include various substituted cyclopentanes.

Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

Reduction Reactions: Products include alkanes and other reduced hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and the alteration of molecular pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, analogous compounds and reaction pathways can be inferred from related studies:

Structural Analogues

- 1-(3-Chloro-2-methylpropyl)benzotriazole (): This benzotriazole derivative shares the 3-chloro-2-methylpropyl substituent. Under BunLi, it undergoes cyclization to form 1-cyclopropylbenzotriazole, highlighting the role of the chloro-methyl group in facilitating ring formation.

- Cis-1,3-dimethylcyclopentane (): While lacking halogens, this compound demonstrates how substituent positioning on cyclopentane affects physical properties. The cis-1,3-dimethyl configuration (CAS 2532-58-3) likely reduces ring strain compared to trans isomers. For 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane, the 1,1-difluoro substitution could introduce dipole-dipole interactions, increasing polarity and boiling point relative to non-halogenated analogues .

Reactivity and Stability

Radical Coupling Behavior () :

Benzotriazole-2-yl derivatives generate radicals that dimerize to form mixtures of enantiomers and neutral isomers. For the target compound, the 1,1-difluoro group may stabilize adjacent radicals via hyperconjugation, but steric hindrance from the methylpropyl group could limit dimerization efficiency compared to benzotriazole-based systems .- However, dimethylcyclopentanes () typically exhibit moderate thermal stability due to ring strain. The electron-withdrawing fluorine atoms in 1,1-difluorocyclopentane may enhance thermal resistance by reducing electron density in the ring .

Data Table: Comparative Properties (Inferred)

Biologische Aktivität

2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane is a fluorinated bicyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a chlorinated and difluorinated alkyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Fluorinated compounds like 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane typically exhibit unique biological activities due to their structural characteristics. Research indicates that fluorination can improve interactions with biological targets, enhancing their efficacy as pharmaceutical agents . The compound's specific interactions with proteins and enzymes remain an area of ongoing investigation.

Pharmacological Applications

The compound has been explored for its potential use in various therapeutic contexts, particularly in modulating farnesoid X receptors (FXR), which play a crucial role in bile acid regulation and lipid metabolism . This modulation could have implications for treating metabolic disorders and liver diseases.

Study 1: FXR Modulation

A recent patent disclosed the use of substituted bicyclic compounds, including 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane, as FXR modulators. The study demonstrated that these compounds could effectively regulate gene expression related to lipid metabolism and inflammation in cellular models .

Study 2: Enzymatic Synthesis

Research on the enzymatic synthesis of fluorinated compounds has shown that such modifications can lead to increased activity and stability in biological systems. A review highlighted that compounds like 2-(3-Chloro-2-methylpropyl)-1,1-difluorocyclopentane benefit from enhanced bioavailability due to their fluorination .

Data Table: Biological Activities of Fluorinated Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.